1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA
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Overview
Description
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential utility in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA typically involves multiple steps, starting from the preparation of intermediate compounds. The process often includes:
Preparation of 4-(CHLORODIFLUOROMETHOXY)PHENYL: This intermediate can be synthesized through the reaction of chlorodifluoromethane with phenol derivatives under specific conditions.
Formation of 2-CHLOROPHENOXY SULFONYL: This involves the reaction of chlorophenol with sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the two intermediates under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives .
Scientific Research Applications
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-CHLOROPHENOXY)SULFONYL]UREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
(2-chlorophenyl) N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]sulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2N2O5S/c15-11-3-1-2-4-12(11)25-26(22,23)20-13(21)19-9-5-7-10(8-6-9)24-14(16,17)18/h1-8H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQQGLRCVUPMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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